molecular formula C17H14O5 B14262465 1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- CAS No. 138472-63-6

1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)-

Cat. No.: B14262465
CAS No.: 138472-63-6
M. Wt: 298.29 g/mol
InChI Key: LXENRLIMFGIAQS-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- is a derivative of benzenedicarboxylic acid. This compound is part of a larger group of chemical compounds known as dicarboxylic derivatives of benzene. These compounds are characterized by the presence of two carboxyl groups attached to a benzene ring. The specific structure of 1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- includes a benzoyl group substituted with two methyl groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- typically involves the reaction of 1,2-benzenedicarboxylic acid with 3,4-dimethylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives such as carboxylic acids.
  • Reduced derivatives such as alcohols.
  • Substituted derivatives with various functional groups attached to the benzene ring.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the benzoyl group allows for interactions with hydrophobic pockets within proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Phthalic acid (1,2-benzenedicarboxylic acid)
  • Isophthalic acid (1,3-benzenedicarboxylic acid)
  • Terephthalic acid (1,4-benzenedicarboxylic acid)

Uniqueness

1,2-Benzenedicarboxylic acid, 4-(3,4-dimethylbenzoyl)- is unique due to the presence of the 3,4-dimethylbenzoyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

138472-63-6

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

4-(3,4-dimethylbenzoyl)phthalic acid

InChI

InChI=1S/C17H14O5/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16(19)20)14(8-12)17(21)22/h3-8H,1-2H3,(H,19,20)(H,21,22)

InChI Key

LXENRLIMFGIAQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C

Origin of Product

United States

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